![molecular formula C19H20N6O3S B6569782 N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 946232-43-5](/img/structure/B6569782.png)

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

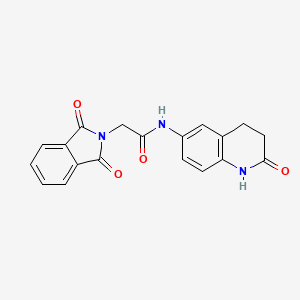

This compound is a derivative of tetrazole, a class of compounds that play a significant role in medicinal and pharmaceutical applications . The tetrazole moiety has been introduced at the 3’-position of the phenyl to serve as an H-bond acceptor .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A new series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been synthesized through a two-step synthetic approach .Molecular Structure Analysis

The molecular formula of the related compound 1-Phenyl-1h-tetrazol-5-yl sulfone is C14H10N8O2S . The InChI and Canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They undergo reactions with few active metals and produce new compounds which can be explosive to shocks .Physical And Chemical Properties Analysis

The molecular weight of the related compound 1-Phenyl-1h-tetrazol-5-yl sulfone is 354.35 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 8. The compound has a Rotatable Bond Count of 4 .科学的研究の応用

Drug Discovery

1,2,3-triazoles, such as the one in this compound, have found broad applications in drug discovery . They are often used as a core structure in the development of new drugs due to their high chemical stability and strong dipole moment . For example, the anticonvulsant drug Rufinamide and the anticancer drug carboxyamidotriazole both contain a 1,2,3-triazole core .

Organic Synthesis

1,2,3-triazoles are also widely used in organic synthesis . Their high chemical stability and strong dipole moment make them useful in a variety of reactions. They can act as a bioisostere for the amide bond, which is a common structural element in many organic compounds .

Polymer Chemistry

The 1,2,3-triazole ring in this compound could potentially be used in the synthesis of polymers . The ring’s high stability and strong dipole moment could enhance the properties of the resulting polymer, such as its thermal stability or mechanical strength .

Supramolecular Chemistry

1,2,3-triazoles have been used in supramolecular chemistry for the construction of complex structures . Their ability to form hydrogen bonds can be exploited to create self-assembled structures .

Bioconjugation

The 1,2,3-triazole ring can be used in bioconjugation, a process used to attach two biomolecules together . This could be useful in the development of targeted drug delivery systems or in the creation of bioactive materials .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles can be used as a tool for probing biological systems . For example, they can be used to label proteins or other biomolecules, allowing researchers to track these molecules within a cell .

Fluorescent Imaging

1,2,3-triazoles can be used in fluorescent imaging . They can be incorporated into fluorescent probes, which can then be used to visualize biological structures or processes .

Materials Science

Finally, 1,2,3-triazoles have found applications in materials science . They can be used in the synthesis of materials with unique properties, such as high thermal stability or specific optical properties .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3S/c26-19(20-14-18-21-22-23-25(18)16-6-2-1-3-7-16)15-8-10-17(11-9-15)29(27,28)24-12-4-5-13-24/h1-3,6-11H,4-5,12-14H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFJQSILJKMWRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6569713.png)

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6569725.png)

![N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569733.png)

![N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569740.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569745.png)

![N-(3-cyanophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569749.png)

![2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569754.png)

![N-(2-cyanophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569756.png)

![2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569758.png)

![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B6569781.png)

![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6569783.png)

![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B6569791.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6569798.png)